molecular formula C14H12ClNO3 B11925397 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid

4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid

Cat. No.: B11925397
M. Wt: 277.70 g/mol
InChI Key: HGIYLHFYBHMVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid is an organic compound with the molecular formula C14H12ClNO3 and a molecular weight of 277.7 g/mol . This compound is characterized by the presence of an amino group, a chlorobenzyl group, and a benzoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorobenzyl alcohol and 4-amino-3-hydroxybenzoic acid.

    Reaction Conditions: The 4-chlorobenzyl alcohol is first converted to 4-chlorobenzyl chloride using thionyl chloride.

    Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid undergoes various chemical reactions:

Scientific Research Applications

4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorobenzyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

4-amino-3-[(4-chlorophenyl)methoxy]benzoic acid

InChI

InChI=1S/C14H12ClNO3/c15-11-4-1-9(2-5-11)8-19-13-7-10(14(17)18)3-6-12(13)16/h1-7H,8,16H2,(H,17,18)

InChI Key

HGIYLHFYBHMVLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=CC(=C2)C(=O)O)N)Cl

Origin of Product

United States

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